molecular formula C22H21NO3 B3601312 N~2~-(2-BENZOYLPHENYL)-5-ISOBUTYL-2-FURAMIDE

N~2~-(2-BENZOYLPHENYL)-5-ISOBUTYL-2-FURAMIDE

Cat. No.: B3601312
M. Wt: 347.4 g/mol
InChI Key: SRFCYZJENPGQEV-UHFFFAOYSA-N
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Description

N~2~-(2-Benzoylphenyl)-5-isobutyl-2-furamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoylphenyl group attached to a furan ring, which is further substituted with an isobutyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Properties

IUPAC Name

N-(2-benzoylphenyl)-5-(2-methylpropyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-15(2)14-17-12-13-20(26-17)22(25)23-19-11-7-6-10-18(19)21(24)16-8-4-3-5-9-16/h3-13,15H,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFCYZJENPGQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(O1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-benzoylphenyl)-5-isobutyl-2-furamide typically involves the following steps:

    Formation of the Benzoylphenyl Intermediate: The initial step involves the preparation of the benzoylphenyl intermediate. This can be achieved by reacting 2-aminobenzophenone with appropriate reagents under controlled conditions.

    Cyclization to Form the Furan Ring: The benzoylphenyl intermediate is then subjected to cyclization reactions to form the furan ring. This step may involve the use of strong bases like potassium tert-butoxide and solvents such as dimethylformamide (DMF).

    Introduction of the Isobutyl Group: The final step involves the introduction of the isobutyl group to the furan ring. This can be accomplished through alkylation reactions using isobutyl halides in the presence of suitable catalysts.

Industrial Production Methods

In industrial settings, the production of N2-(2-benzoylphenyl)-5-isobutyl-2-furamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-Benzoylphenyl)-5-isobutyl-2-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoylphenyl or furan ring are replaced with other groups. Common reagents for these reactions include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Halides, nucleophiles, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N~2~-(2-Benzoylphenyl)-5-isobutyl-2-furamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N2-(2-benzoylphenyl)-5-isobutyl-2-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzoylphenyl)acetamide
  • N-(2-Benzoylphenyl)oxalamate
  • N1,N2-Bis(2-benzoylphenyl)oxalamide

Uniqueness

N~2~-(2-Benzoylphenyl)-5-isobutyl-2-furamide is unique due to the presence of the isobutyl group on the furan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoylphenyl derivatives and contributes to its specific applications and effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-(2-BENZOYLPHENYL)-5-ISOBUTYL-2-FURAMIDE
Reactant of Route 2
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N~2~-(2-BENZOYLPHENYL)-5-ISOBUTYL-2-FURAMIDE

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